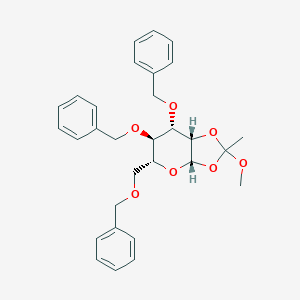

3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)

Beschreibung

3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate) (CAS 16697-49-7) is a protected carbohydrate derivative widely used in stereocontrolled glycosylation reactions. Its structure features benzyl groups at the 3-, 4-, and 6-positions of the mannose ring and a methyl orthoacetate group at the anomeric (1,2-) position. Key properties include:

This compound serves as a precursor in oligosaccharide synthesis due to its stability under mild deprotection conditions. Hydrolysis of the orthoester ring under acidic or basic conditions yields selectively protected intermediates, enabling precise control over glycosidic bond formation .

Eigenschaften

IUPAC Name |

(3aS,5R,6R,7S,7aS)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28+,29+,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDVHQXHQOSKCS-LGPOITBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Protection-Deprotection Strategy

The synthesis begins with the selective benzylation of D-mannose. Benzyl bromide (BnBr) in the presence of a strong base, such as sodium hydride (NaH), in anhydrous dimethylformamide (DMF) at 0–25°C, protects the 3-, 4-, and 6-hydroxyl groups. The reaction typically proceeds over 12–24 hours, yielding 3,4,6-Tri-O-benzyl-D-mannopyranose.

Key Reaction Conditions:

-

Solvent : Anhydrous DMF

-

Temperature : 0°C to room temperature (RT)

-

Reagents : BnBr (3.5 equiv), NaH (4.0 equiv)

-

Yield : 80–85%

Orthoester Formation at the Anomeric Position

The 1,2-diol of the tri-O-benzylated mannopyranose is converted into the methyl orthoacetate using methyl orthoacetate and a catalytic acid, such as p-toluenesulfonic acid (p-TsOH), in dichloromethane (CH₂Cl₂). The reaction is conducted under reflux (40°C) for 4–6 hours, achieving yields of 70–75%.

Mechanism of Orthoester Formation:

The acid catalyst protonates the carbonyl oxygen of methyl orthoacetate, facilitating nucleophilic attack by the 1,2-diol. This forms a cyclic orthoester intermediate, which stabilizes the β-configuration at the anomeric center.

Optimization of Reaction Parameters

Solvent and Catalytic System

Comparative studies show that CH₂Cl₂ outperforms tetrahydrofuran (THF) or acetonitrile in orthoester formation due to its low polarity, which minimizes side reactions. The use of p-TsOH (5 mol%) instead of stronger acids like HCl prevents over-acidification and decomposition.

Temperature and Time Dependence

-

Benzylation : Prolonged reaction times (>24 hours) at RT lead to over-benzylation at the 2-position, reducing yields.

-

Orthoester Formation : Refluxing beyond 6 hours results in hydrolysis of the orthoacetate group, necessitating precise timing.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (8:2 to 7:3 v/v). The target compound elutes at Rf 0.4–0.5 (TLC, 7:3 petroleum ether/EtOAc).

Spectroscopic Confirmation

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.25–7.35 (m, 15H, benzyl aromatic protons)

-

δ 5.32 (s, 1H, anomeric proton)

-

δ 3.40 (s, 3H, methyl orthoacetate)

-

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Benzylation and Orthoester Formation Across Protocols

| Parameter | Benzylation Step | Orthoester Step |

|---|---|---|

| Yield (%) | 80–85 | 70–75 |

| Reaction Time (h) | 12–24 | 4–6 |

| Key Reagent | BnBr, NaH | Methyl orthoacetate, p-TsOH |

| Purity Post-Purification | ≥95% | ≥90% |

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing exothermic reactions during benzylation. Continuous flow systems with in-line cooling and automated solvent recovery units improve safety and efficiency. Industrial protocols often replace NaH with safer bases like potassium tert-butoxide (t-BuOK) to reduce hydrogen gas evolution.

Challenges and Mitigation Strategies

Incomplete Benzylation

-

Cause : Moisture in DMF deactivates NaH.

-

Solution : Rigorous solvent drying (3 Å molecular sieves) and inert atmosphere (N₂/Ar).

Orthoester Hydrolysis

-

Cause : Residual acid post-reaction.

-

Solution : Neutralization with aqueous NaHCO₃ followed by rapid solvent evaporation.

Recent Advances in Synthesis

Microwave-assisted synthesis reduces benzylation time to 2–4 hours with comparable yields (82%). Enzymatic deprotection methods using lipases are under investigation to replace harsh chemical conditions during downstream modifications .

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

One of the primary applications of 3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate) is its role as a glycosyl donor in glycosylation reactions. This compound facilitates the formation of glycosidic bonds, which are crucial for synthesizing complex carbohydrates and glycoconjugates.

Case Study: Synthesis of Oligosaccharides

Research has demonstrated the efficacy of this compound in synthesizing oligosaccharides derived from lipoarabinomannan (LAM), which is significant in studying tuberculosis (TB). The use of this compound allows for efficient construction of glycosidic linkages that mimic natural structures found in pathogens .

Development of Glycoconjugates

Glycoconjugates are vital for various biological processes, including cell signaling and immune responses. The compound is utilized to create glycoconjugates that can serve as potential vaccines or therapeutic agents.

Case Study: Vaccine Development

A notable application involves the synthesis of phosphatidylinositol mannoside (PIM) analogs using this compound as a precursor. These analogs have been investigated for their potential use as vaccine candidates against Mycobacterium tuberculosis .

Biochemical Studies

The compound is also employed in biochemical studies to explore the interactions between carbohydrates and proteins. Understanding these interactions can lead to insights into cellular mechanisms and disease processes.

Case Study: GLUT1 Targeting Strategy

In research focused on boron neutron capture therapy (BNCT), the compound was part of a strategy to improve tumor selectivity through carbohydrate-based targeting. This approach highlights its potential in developing targeted cancer therapies .

Summary Table of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Glycosylation | Used as a glycosyl donor to form glycosidic bonds | Synthesis of oligosaccharides from lipoarabinomannan |

| Glycoconjugate Development | Creation of glycoconjugates for vaccines or therapeutics | Synthesis of PIM analogs for tuberculosis vaccines |

| Biochemical Research | Investigating carbohydrate-protein interactions | GLUT1-targeting strategy in BNCT |

Wirkmechanismus

The compound exerts its effects primarily through its role as a glycosyl donor in glycosylation reactions. The methyl orthoacetate group facilitates the formation of glycosidic bonds, while the benzyl groups protect the hydroxyl groups during the reaction. The molecular targets and pathways involved include various enzymes and proteins that interact with glycosylated molecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Variation: Benzyl vs. Acetyl Groups

Key Insight : Benzyl groups enhance stability but reduce reactivity, whereas acetyl derivatives prioritize synthetic efficiency .

Sugar Core Variation: Mannose vs. Galactose vs. Glucose

Key Insight: The stereochemistry of the sugar core (e.g., mannose vs. galactose) dictates regioselectivity in glycosylation and biological activity .

Orthoester Group Variation: Methyl vs. Ethyl

| Property | Methyl Orthoacetate (CAS 16697-49-7) | Ethyl Orthoacetate (e.g., glucopyranose derivatives) |

|---|---|---|

| Stability | Moderate | Higher thermal stability |

| Reaction Conditions | Mild acids (e.g., TFA) | Requires stronger acids (e.g., HClO₄) |

| Byproduct Formation | Lower | Higher risk of transesterification |

Key Insight : Methyl orthoesters are preferred for controlled, low-side-reaction syntheses, while ethyl variants may offer tailored reactivity .

Commercial Availability and Pricing

| Supplier | Quantity | Price | Purity |

|---|---|---|---|

| Glentham Life Sciences | 1 g | €519 | Not specified |

| TRC | 100 mg | $45 | ≥85% |

| SynChem | 5 g | $875 | 95%+ |

Note: Bulk purchasing (e.g., 10 g) reduces per-unit costs significantly .

Biologische Aktivität

3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate) is a synthetic carbohydrate derivative that plays a significant role in glycosylation reactions. Its unique structural features and protective groups make it an important intermediate in the synthesis of oligosaccharides and glycosides. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃₀H₃₄O₇

- Molecular Weight : 506.59 g/mol

- CAS Number : 16697-49-7

Biological Activity Overview

The biological activity of 3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate) primarily stems from its use as a glycosyl donor in carbohydrate chemistry. This compound facilitates the formation of glycosidic bonds, which are essential for the synthesis of various biologically active compounds.

- Glycosylation Reactions : The compound acts as a glycosyl donor in reactions with acceptors to form glycosidic bonds. The methyl orthoacetate group can be hydrolyzed under mild acidic conditions to yield reactive glycosyl intermediates.

- Protective Group Strategy : The benzyl groups protect the hydroxyl functionalities of mannopyranose during synthesis, allowing for selective reactions without premature deprotection.

Case Studies

-

Synthesis of Oligosaccharides :

- A study demonstrated the efficiency of using 3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate) in synthesizing complex oligosaccharides. The compound was utilized to create various glycosidic linkages that are crucial for developing glycoconjugates with potential therapeutic applications .

- Antimicrobial Activity :

- Cancer Research :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₄O₇ |

| Molecular Weight | 506.59 g/mol |

| CAS Number | 16697-49-7 |

| Purity | ≥85% |

| Appearance | White to off-white solid |

| Application Area | Description |

|---|---|

| Glycosylation | Intermediate for oligosaccharide synthesis |

| Antimicrobial Agents | Potential use in developing antibacterial compounds |

| Drug Delivery Systems | Carrier for targeted delivery in cancer therapy |

Q & A

Q. What are the typical synthetic routes for preparing 3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate), and what key reagents are involved?

- Methodological Answer : The compound is synthesized via orthoesterification of a mannopyranosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide) with alcohols in the presence of pyridine derivatives like 2,6-lutidine. Chloroform is used as a diluent to minimize side reactions. The reaction proceeds via a stereoselective pathway, favoring the exo-OR diastereoisomer due to the buffering effect of lutidine . Post-synthesis, purification involves silica gel chromatography with solvents like petroleum ether/ethyl acetate.

Q. How do protecting groups (methyl orthoacetate and benzyl) influence the reactivity of this compound in glycosylation reactions?

- Methodological Answer : The methyl orthoacetate at the 1,2-position acts as a temporary protecting group, enabling regioselective activation under mild acid hydrolysis (e.g., 0.1 M HCl in THF) to generate a reactive glycosyl donor. The benzyl groups at positions 3,4,6 provide long-term stability and are typically removed via hydrogenolysis (H₂/Pd-C) or Birch reduction (Li/NH₃) in the final synthetic steps .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify stereochemistry (e.g., δ ~5.37 ppm for the anomeric proton) and benzyl group integration .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+Na]⁺ at m/z 553.47) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous ethylidene orthoesters .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity challenges in orthoester formation, and how can reaction conditions be optimized?

- Methodological Answer : Stereoselectivity depends on the acid acceptor. Silver ion catalysts (AgOTf) favor side reactions (e.g., glycoside formation), while lutidine buffers stabilize the carboxonium intermediate, promoting exo-OR selectivity (>90%). For example, using AuBr₃ in dichloromethane enhances β-selectivity in glycosylation by stabilizing oxocarbenium intermediates . Contradictions in isomer ratios (e.g., endo vs. exo) arise from solvent polarity and temperature; kinetic studies via in situ IR monitoring are recommended .

Q. How does this compound serve as a building block in complex oligosaccharide synthesis, and what protocols ensure high yields?

- Methodological Answer : It is used in AuBr₃-mediated glycosylation to assemble trisaccharides (e.g., prop-2-ynyl orthoacetate derivatives). Key steps:

- Activation : AuBr₃ (10 mol%) with 4 Å molecular sieves in anhydrous CH₂Cl₂.

- Coupling : React with disaccharide acceptors (e.g., 2-O-acetyl-3,4,6-tri-O-benzyl-α-D-mannopyranosyl derivatives) at RT under argon.

- Purification : Flash chromatography (petroleum ether:EtOAc gradient) yields trisaccharides in ~48% yield .

Q. What strategies resolve contradictions in protecting group removal efficiency reported across studies?

- Methodological Answer : Discrepancies in benzyl group deprotection often stem from substrate steric hindrance. For hindered systems, use Pd(OH)₂/C under H₂ (1 atm) in EtOAc/MeOH (1:1) at 40°C for 24 h. For acid-labile orthoesters, avoid HCl concentrations >0.5 M to prevent premature cleavage .

Data Contradiction Analysis

Q. Why do studies report varying diastereoisomer ratios in orthoester synthesis, and how can reproducibility be improved?

- Analysis : Ratios depend on the nucleophilicity of the alcohol and the leaving group’s stability. For example, benzyl alcohol derivatives yield higher exo selectivity (4:1) compared to methyl analogs (2:1) due to steric effects. Reproducibility requires strict control of:

- Moisture levels : Use anhydrous solvents (Karl Fischer titration <50 ppm H₂O).

- Catalyst purity : Recrystallize lutidine before use .

Research Applications Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.